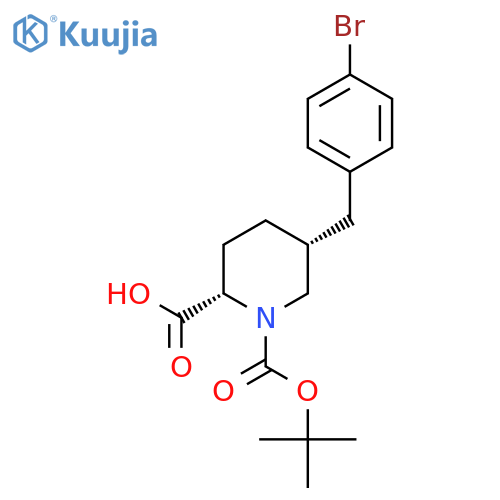

Cas no 1217625-05-2 ((5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid)

1217625-05-2 structure

商品名:(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid

CAS番号:1217625-05-2

MF:C18H24BrNO4

メガワット:398.291464805603

CID:5019946

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid 化学的及び物理的性質

名前と識別子

-

- (5r)-1-boc-5-(4-bromo-benzyl)-l-pipecolinic acid

- AB42893

- (5R)-1-Boc-5-(4-bromobenzyl)-L-pipecolinic acid

- (2s,5r)-5-(4-bromobenzyl)piperidine-1,2-dicarboxylic acid 1-tert-butyl ester

- (2S,5R)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

- (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid

-

- インチ: 1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15+/m1/s1

- InChIKey: LTTOUWMSIYMCDA-HIFRSBDPSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 454

- トポロジー分子極性表面積: 66.8

- 疎水性パラメータ計算基準値(XlogP): 4.1

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM489318-1g |

(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid |

1217625-05-2 | 97% | 1g |

$1524 | 2022-09-03 |

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1217625-05-2 ((5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 4770-00-7(3-cyano-4-nitroindole)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量